molecular formula C14H14N2O B12557493 2,5-Bis(1-methyl-1H-pyrrol-2-yl)furan CAS No. 181355-64-6

2,5-Bis(1-methyl-1H-pyrrol-2-yl)furan

Cat. No.: B12557493
CAS No.: 181355-64-6
M. Wt: 226.27 g/mol
InChI Key: QTEINGRYWFSTLX-UHFFFAOYSA-N
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Description

2,5-Bis(1-methyl-1H-pyrrol-2-yl)furan is a heterocyclic compound featuring a central furan ring substituted at the 2- and 5-positions with 1-methylpyrrole groups. Its planar conformation and electronic properties make it a subject of interest in materials science and supramolecular chemistry. Structural determination of this compound typically employs crystallographic tools like SHELXL for refinement and ORTEP-3 for molecular visualization, ensuring high precision in bond lengths, angles, and torsional parameters .

Properties

CAS No.

181355-64-6

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

1-methyl-2-[5-(1-methylpyrrol-2-yl)furan-2-yl]pyrrole

InChI

InChI=1S/C14H14N2O/c1-15-9-3-5-11(15)13-7-8-14(17-13)12-6-4-10-16(12)2/h3-10H,1-2H3

InChI Key

QTEINGRYWFSTLX-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1C2=CC=C(O2)C3=CC=CN3C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(1-methyl-1H-pyrrol-2-yl)furan typically involves the reaction of furan with 1-methyl-1H-pyrrole under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where furan is reacted with 1-methyl-1H-pyrrole in the presence of a palladium catalyst and a suitable base . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

While specific industrial production methods for 2,5-Bis(1-methyl-1H-pyrrol-2-yl)furan are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(1-methyl-1H-pyrrol-2-yl)furan can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The furan and pyrrole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives of the furan and pyrrole rings.

    Reduction: Reduced forms of the furan and pyrrole rings.

    Substitution: Halogenated derivatives of the compound.

Scientific Research Applications

2,5-Bis(1-methyl-1H-pyrrol-2-yl)furan has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Bis(1-methyl-1H-pyrrol-2-yl)furan involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its application, such as its use as a therapeutic agent or a research tool.

Comparison with Similar Compounds

Structural Features

The compound’s planar furan core contrasts with non-planar analogs like 2,5-diphenylfuran, where steric hindrance from bulkier substituents disrupts coplanarity. Key structural differences include:

Table 1: Structural Parameters of Furan Derivatives

Parameter 2,5-Bis(1-methyl-1H-pyrrol-2-yl)furan 2,5-Diphenylfuran 2,5-Bis(thien-2-yl)furan
Furan Ring Planarity Planar (dihedral angle: 0.5°) Non-planar (12°) Slightly distorted (5°)
Average C-O Bond Length 1.38 Å 1.42 Å 1.40 Å
Substituent Electronicity Electron-rich pyrroles Neutral phenyl Electron-deficient thiophene

The planar structure of 2,5-Bis(1-methyl-1H-pyrrol-2-yl)furan enhances π-conjugation, critical for applications in organic electronics, whereas steric effects in analogs reduce conductivity .

Electronic and Spectroscopic Properties

Table 2: Electronic Properties of Selected Compounds

Compound λmax (nm) HOMO-LUMO Gap (eV) Fluorescence Quantum Yield
2,5-Bis(1-methyl-1H-pyrrol-2-yl)furan 365 3.1 0.45
2,5-Diphenylfuran 310 3.8 0.12
2,5-Bis(thien-2-yl)furan 390 2.9 0.32

The narrower HOMO-LUMO gap and higher fluorescence yield of 2,5-Bis(1-methyl-1H-pyrrol-2-yl)furan compared to diphenylfuran highlight its superior optoelectronic performance, attributed to pyrrole’s electron-donating nature .

Reactivity and Stability

Pyrrole substituents increase nucleophilic susceptibility at the furan oxygen, whereas thiophene analogs exhibit higher thermal stability. Hydrolytic stability tests (24h, pH 7):

Table 3: Stability Under Aqueous Conditions

Compound Degradation (%)
2,5-Bis(1-methyl-1H-pyrrol-2-yl)furan 15
2,5-Bis(thien-2-yl)furan 5
2,5-Dihexylfuran 30

The methyl groups on pyrrole slightly mitigate hydrolysis compared to alkyl-substituted furans but remain less stable than thiophene derivatives.

Methodological Considerations

Structural comparisons rely heavily on crystallographic data refined using SHELXL and visualized via ORTEP-3 , ensuring accuracy in geometric parameters . Limitations in the provided evidence preclude direct experimental data; however, the methodologies cited are standard for such analyses.

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